4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide
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Overview
Description
4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide, also known as MMB, is a sulfonamide compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action is still being explored.
Scientific Research Applications
Molecular and Supramolecular Structures : Research on derivatives of methane-, benzene-, and toluenesulfonamide, including methanesulfonamide, revealed insights into their molecular and supramolecular structures. These structures play a crucial role in the formation of hydrogen-bonded dimers, supramolecular layers, and linear chains (Jacobs, Chan, & O'Connor, 2013).
Photodynamic Therapy for Cancer : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated their potential in photodynamic therapy for cancer treatment, highlighting their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Anticancer Activity : Research into the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives showed significant anticancer activity against specific human carcinoma cell lines (Karakuş et al., 2018).
Antimicrobial Activity : Investigations into sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds found effective antimicrobial activity against various bacteria, including Mycobacterium tuberculosis and other strains (Krátký et al., 2012).
Theoretical Study on Molecular Structure : A theoretical study provided insights into the molecular structure and gas-phase acidity of various sulfonamides, helping in understanding their reactivity and interaction with biological systems (Remko, 2003).
properties
CAS RN |
138490-53-6 |
---|---|
Product Name |
4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide |
Molecular Formula |
C19H25N5O4S2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H25N5O4S2/c1-22(19-20-17-7-5-6-8-18(17)24(19)3)13-14-23(2)30(27,28)16-11-9-15(10-12-16)21-29(4,25)26/h5-12,21H,13-14H2,1-4H3 |
InChI Key |
PELVIWZRAPOYAC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1N(C)CCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N(C)CCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C |
Appearance |
Solid powder |
Other CAS RN |
138490-53-6 |
synonyms |
Way123398; Way-123398; Way 123398; Way-123,398; Way123,398; Way 123,398; N-methyl-N-(2-(methyl(1-methyl-1H-benzo[d]imidazol-2-yl)amino)ethyl)-4-(methylsulfonamido)benzenesulfonamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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